molecular formula C13H14O5 B1321102 methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

Cat. No. B1321102
M. Wt: 250.25 g/mol
InChI Key: SSKMYNVYASJQOV-UHFFFAOYSA-N
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Patent
US06919335B2

Procedure details

Monomethyl isophathalate (2.0 g, 11.1 mmol) was dissolved in a 1:3 mixture of tetrahydrofuran and dichloromethane. Carbonyldiimidazole (1.89 g, 11.7 mmol) was added slowly. The mixture was then stirred under nitrogen for 1 hr at room temperature. In a separate flask, ethyl malonate, potassium salt (3.96 g, 23.3 mmol) was dissolved in acetonitrile and magnesium chloride (2.64 g, 27.8 mmol) and triethylamine (4.95 ml, 35.5 mmol) was added to result in a heterogeneous suspension, which was stirred at room temperature for 1 h. The two reaction mixtures were mixed, and the resulting suspension was stirred @80° C. for 8 hours. 100 ml of a 2N aqueous HCl solution was added to the reaction mixture, which was subsequently extracted with dichloromethane. The organic layer was washed with 2N HCl twice and twice with water, dried (MgSO4) and evaporated in vacuo to afford 4.0 g of an oil. Purification on silica gel using Biotage® eluting with 20% EtOAc in Hexanes, recovered 1.5 g of 6A as a clear oil. LC/MS: Retention Time=1.38 min (YMC S5 Turbopack 4.6×33mm, 2 min gradient; Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA) with a (M+H)+=251.13. 1H-NMR (Joel 500 Hz/ CDCl3) (1:2 mixture of enol and keto form) Keto: δ 1.17-1.21 (t, 3H, J=8.8 Hz), 3.89 (s, 3H), 3.96 (s, 2H), 4.12-4.18 (q, 2H, J=8.8 Hz) 5.67(s, 1H); 7.50-7.54 (t, 1H, J=9.3 Hz), 8.07-8.09 (d, 1H, J=9.9 Hz), 8.19-8.21 (d, 1H, J=9.9 Hz), 8.5 (d, 1H, J=2.2 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Three
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.96 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([O-:7])=O)[CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=[O:15].[K].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.Cl.[O:38]1[CH2:42][CH2:41][CH2:40][CH2:39]1>ClCCl.C(OCC)(=O)CC([O-])=O.C(#N)C>[CH2:39]([O:38][C:42](=[O:15])[CH2:41][C:5]([C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([C:1]([O:12][CH3:13])=[O:11])[CH:3]=1)=[O:7])[CH3:40] |f:3.4.5,^1:25|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC(C(=O)[O-])=CC=C1)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
2.64 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
4.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3.96 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred under nitrogen for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to result in a heterogeneous suspension, which
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The two reaction mixtures
ADDITION
Type
ADDITION
Details
were mixed
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred @80° C. for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 2N HCl twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with water, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC(=O)C1=CC(=CC=C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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